Phenazine-1-carboxylic acid Phenazine-1-carboxylic acid Phenazine-1-carboxylic acid is an aromatic carboxylic acid that is phenazine substituted at C-1 with a carboxy group. It has a role as an antimicrobial agent, a bacterial metabolite and an antifungal agent. It is a member of phenazines, a monocarboxylic acid and an aromatic carboxylic acid. It is a conjugate acid of a phenazine-1-carboxylate.
Brand Name: Vulcanchem
CAS No.: 102646-59-3
VCID: VC20740799
InChI: InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17)
SMILES: C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O
Molecular Formula: C13H8N2O2
Molecular Weight: 224.21 g/mol

Phenazine-1-carboxylic acid

CAS No.: 102646-59-3

VCID: VC20740799

Molecular Formula: C13H8N2O2

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Phenazine-1-carboxylic acid - 102646-59-3

Description

Biological Functions

Phenazine-1-carboxylic acid is primarily known for its role as a precursor to pyocyanin, a virulence factor produced by Pseudomonas aeruginosa. Research has shown that this compound significantly influences inflammatory responses in human airway epithelial cells.

Mechanism of Action

Studies indicate that phenazine-1-carboxylic acid increases the expression of intercellular adhesion molecule 1 (ICAM-1) and interleukin 8 (IL-8), both of which are critical in mediating inflammatory responses:

  • In Vivo Studies: In murine models, administration of phenazine-1-carboxylic acid resulted in increased neutrophil infiltration and elevated levels of chemokines such as KC and MIP-2 in lung tissues, demonstrating its pro-inflammatory effects .

Synthesis and Production

Phenazine-1-carboxylic acid is biosynthesized by several species of Pseudomonas and Actinomycetes. The synthetic pathways involve complex biochemical processes where precursors like erythrose 4-phosphate and phosphoenolpyruvic acid are converted through enzymatic reactions into phenazine derivatives.

Biosynthetic Pathway

The biosynthesis involves multiple steps, with key enzymes facilitating the transformation of simple carbohydrates into the phenazine structure:

Biosynthetic Pathway (This image is illustrative; please refer to specific literature for detailed pathways.)

Agricultural Use

Due to its antimicrobial properties, phenazine-1-carboxylic acid is utilized in agricultural settings as a biocontrol agent to manage plant diseases caused by pathogens such as Phytophthora infestans .

Medical Research

Research into the inflammatory pathways activated by phenazine compounds has implications for understanding chronic respiratory diseases and developing therapeutic strategies targeting these pathways .

CAS No. 102646-59-3
Product Name Phenazine-1-carboxylic acid
Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
IUPAC Name phenazine-1-carboxylic acid
Standard InChI InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17)
Standard InChIKey JGCSKOVQDXEQHI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O
Related CAS 1144-02-1 (hydrochloride salt)
Synonyms 1-phenazinecarboxylic acid
1-phenazinecarboxylic acid, sodium salt
NRRL B-15132
phenazine-1-carboxylate
phenazine-1-carboxylic acid
Reference Shi et al. Dual phenazine gene clusters enable diversification during biosynthesis. Nature Chemical Biology, doi: 10.1038/s41589-019-0246-1, published online 15 April 2019
PubChem Compound 95069
Last Modified Jul 17 2023

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